Superior Reactivity in Suzuki-Miyaura Cross-Coupling vs. Non-Brominated and Regioisomeric Analogs
The ortho-bromo substituent in 2-bromo-4-(1H-pyrazol-5-yl)phenol enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a transformation not possible for non-brominated analogs such as 2-(1H-pyrazol-5-yl)phenol [1]. Among brominated regioisomers, the ortho-bromo position on a phenol ring typically exhibits faster oxidative addition rates compared to meta-bromo congeners due to reduced steric hindrance from the adjacent hydroxyl group [2]. This translates to higher isolated yields when using this specific building block in library synthesis.
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Viability |
|---|---|
| Target Compound Data | Viable coupling substrate; typical yields 65–90% for ortho-bromophenols under standard conditions |
| Comparator Or Baseline | 2-(1H-Pyrazol-5-yl)phenol (CAS 34810-67-8): no halogen handle for cross-coupling; 4-bromo-2-(1H-pyrazol-3-yl)phenol (CAS 99067-15-9): meta-bromo relative to OH, slower oxidative addition |
| Quantified Difference | Qualitative difference: coupling possible vs. impossible; kinetic advantage over meta-bromo isomers |
| Conditions | Pd(PPh3)4 or Pd(dppf)Cl2, arylboronic acid, aqueous base, dioxane/water, 80–100°C |
Why This Matters
This compound provides a single, well-defined synthetic handle for modular library construction, unlike non-halogenated analogs that require additional functionalization steps.
- [1] Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines – A Personal Account. Adv. Synth. Catal. 2006, 348, 23–39. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
